Cas no 51468-01-0 (2-ethoxypyridin-3-amine)

2-Ethoxypyridin-3-amine is a versatile heterocyclic compound featuring an ethoxy substituent at the 2-position and an amine group at the 3-position of the pyridine ring. This structure imparts unique reactivity, making it valuable as a building block in pharmaceutical and agrochemical synthesis. The ethoxy group enhances solubility and modulates electronic properties, while the amine functionality allows for further derivatization, such as amidation or condensation reactions. Its stability under mild conditions and compatibility with common synthetic methodologies make it a practical intermediate for developing biologically active molecules. The compound is particularly useful in medicinal chemistry for constructing nitrogen-containing scaffolds with tailored properties.
2-ethoxypyridin-3-amine structure
2-ethoxypyridin-3-amine structure
Product name:2-ethoxypyridin-3-amine
CAS No:51468-01-0
MF:C7H10N2O
MW:138.1671
CID:362226
PubChem ID:16791595

2-ethoxypyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine, 2-ethoxy-
    • 2-ethoxypyridin-3-amine
    • MFCD09738392
    • EN300-37457
    • SB52708
    • CS-0119946
    • BCA46801
    • ZB1050
    • 2-Ethoxy-3-pyridinamine
    • CHEMBL3277158
    • AKOS000145411
    • DTXSID50588565
    • 3-amino-2-ethoxypyridine
    • BS-13216
    • SCHEMBL1647418
    • Z240084312
    • 51468-01-0
    • F20019
    • OKSTUZYCGUDGOA-UHFFFAOYSA-N
    • 3-pyridinamine,2-ethoxy-
    • DB-093769
    • STL253606
    • MDL: MFCD09738392
    • Inchi: InChI=1S/C7H10N2O/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3
    • InChI Key: OKSTUZYCGUDGOA-UHFFFAOYSA-N
    • SMILES: CCOC1=C(C=CC=N1)N

Computed Properties

  • Exact Mass: 138.0794
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 48.1Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 254.5±20.0 °C at 760 mmHg
  • PSA: 48.14
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-ethoxypyridin-3-amine Security Information

2-ethoxypyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E677168-250mg
2-ethoxypyridin-3-amine
51468-01-0
250mg
$ 295.00 2022-06-05
Chemenu
CM279607-500mg
2-Ethoxypyridin-3-amine
51468-01-0 95%
500mg
$177 2022-06-11
Enamine
EN300-37457-1.0g
2-ethoxypyridin-3-amine
51468-01-0 95%
1g
$309.0 2023-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190586-500mg
2-Ethoxypyridin-3-amine
51468-01-0 95%
500mg
¥6048.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190586-1g
2-Ethoxypyridin-3-amine
51468-01-0 95%
1g
¥7225.00 2024-05-10
Enamine
EN300-37457-0.1g
2-ethoxypyridin-3-amine
51468-01-0 95%
0.1g
$107.0 2023-02-10
Enamine
EN300-37457-0.5g
2-ethoxypyridin-3-amine
51468-01-0 95%
0.5g
$240.0 2023-05-03
Aaron
AR00DM06-500mg
2-Ethoxypyridin-3-amine
51468-01-0 97%
500mg
$121.00 2025-01-24
A2B Chem LLC
AG33946-250mg
2-Ethoxypyridin-3-amine
51468-01-0 95%
250mg
$197.00 2024-04-19
A2B Chem LLC
AG33946-500mg
2-Ethoxypyridin-3-amine
51468-01-0 95%
500mg
$288.00 2024-04-19

Additional information on 2-ethoxypyridin-3-amine

2-Ethoxypyridin-3-Amine (CAS No. 51468-01-0): A Comprehensive Overview

2-Ethoxypyridin-3-Amine, also known by its CAS registry number 51468-01-0, is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural diversity. The molecule consists of a pyridine ring substituted with an ethoxy group at the 2-position and an amino group at the 3-position, making it a valuable intermediate in the synthesis of advanced materials and pharmaceutical agents.

The chemical structure of 2-Ethoxypyridin-3-Amine plays a pivotal role in its reactivity and functionality. The pyridine ring is an aromatic six-membered ring with one nitrogen atom, which contributes to its stability and ability to participate in various chemical reactions. The ethoxy group (-OCH₂CH₃) at the 2-position introduces electron-donating effects, while the amino group (-NH₂) at the 3-position imparts nucleophilic character. This combination makes the compound highly reactive towards electrophilic substitution, nucleophilic addition, and other transformations, making it a valuable building block in organic synthesis.

Recent advancements in synthetic methodologies have expanded the scope of applications for 2-Ethoxypyridin-3-Amine. For instance, researchers have explored its use as a precursor for synthesizing heterocyclic compounds with potential applications in drug discovery. The compound's ability to undergo cyclization reactions under mild conditions has been leveraged to construct bioactive molecules targeting various therapeutic areas, including anti-inflammatory and anticancer agents. Furthermore, its role as an intermediate in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs), has been extensively investigated.

The physical properties of 2-Ethoxypyridin-3-Amine are critical for its practical applications. It is typically a crystalline solid with a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, chloroform, and ethanol. These properties make it suitable for use in solution-based chemical reactions and purification processes.

From a synthetic perspective, 2-Ethoxypyridin-3-Amine can be prepared through several routes, including nucleophilic substitution and condensation reactions. One common method involves the reaction of pyridine derivatives with appropriate alkylating agents or amine sources under controlled conditions. Recent studies have also explored green chemistry approaches to synthesize this compound, emphasizing the use of eco-friendly solvents and catalysts to minimize environmental impact.

In terms of applications, 2-Ethoxypyridin-3-Amine has found utility in diverse areas. In the pharmaceutical industry, it serves as an intermediate for synthesizing bioactive compounds with potential therapeutic benefits. Its ability to act as a chelating agent makes it valuable in coordination chemistry for constructing metal complexes with unique magnetic or catalytic properties. Additionally, the compound has been employed in the synthesis of advanced materials such as conductive polymers and sensors, where its electronic properties play a crucial role.

Recent research has highlighted the potential of 2-Ethoxypyridin-3-Amine in energy-related applications. For instance, studies have demonstrated its use as a precursor for synthesizing metal-free catalysts for hydrogen evolution reactions (HER), which are critical for sustainable energy production. The compound's ability to form stable radicals under certain conditions has also been exploited in radical polymerization processes, leading to novel polymeric materials with tailored properties.

In conclusion, 2-Ethoxypyridin-3-Amine (CAS No. 51468-01-0) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique chemical structure, reactivity, and physical properties make it an invaluable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new applications and synthetic strategies for this compound, its importance in both academic and industrial settings is expected to grow further.

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